1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
Overview
Description
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO It is characterized by the presence of an amino group, a hydroxyl group, and a dimethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of 2,4-dimethylbenzaldehyde with 3-aminopropan-2-ol. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 1-(2,4-dimethylphenyl)-2-propanone.
Reduction: 1-amino-3-(2,4-dimethylphenyl)propane.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various conditions, although further research is needed to confirm its efficacy and safety.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-amino-3-(2,4-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
1-Amino-3-(2,4-dimethylphenyl)propane: Lacks the hydroxyl group, leading to different chemical reactivity and biological activity.
1-Amino-3-(2,4-dimethylphenyl)propan-1-ol:
1-Amino-3-(2,4-dimethylphenyl)propan-2-one:
Uniqueness: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is unique due to the combination of its amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-amino-3-(2,4-dimethylphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(9(2)5-8)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBVCFKKTFNUQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(CN)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226151-41-2 | |
Record name | 1-amino-3-(2,4-dimethylphenyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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